

What are the physical properties of N-Ethyl-N-methylpropionamide-PEG1-Br

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Ethyl-N-methylpropionamide-PEG1-Br**

Cat. No.: **B11873139**

[Get Quote](#)

An In-depth Technical Guide to N-Ethyl-N-methylpropionamide-PEG1-Br

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted physical properties, experimental characterization protocols, and molecular structure of **N-Ethyl-N-methylpropionamide-PEG1-Br**. Given that this compound is not extensively documented in publicly available literature, this guide synthesizes data from its constituent chemical moieties—N-Ethyl-N-methylpropionamide and a bromo-PEGylated linker—to forecast its behavior and provide a framework for empirical validation.

Core Molecular Data and Predicted Physical Properties

N-Ethyl-N-methylpropionamide-PEG1-Br is a bifunctional molecule featuring a tertiary amide and a terminal alkyl bromide connected by a single polyethylene glycol (PEG) unit. The hydrophilic PEG spacer is expected to influence its solubility, while the terminal bromine serves as a reactive site for nucleophilic substitution, making it a potentially valuable building block in bioconjugation and medicinal chemistry.

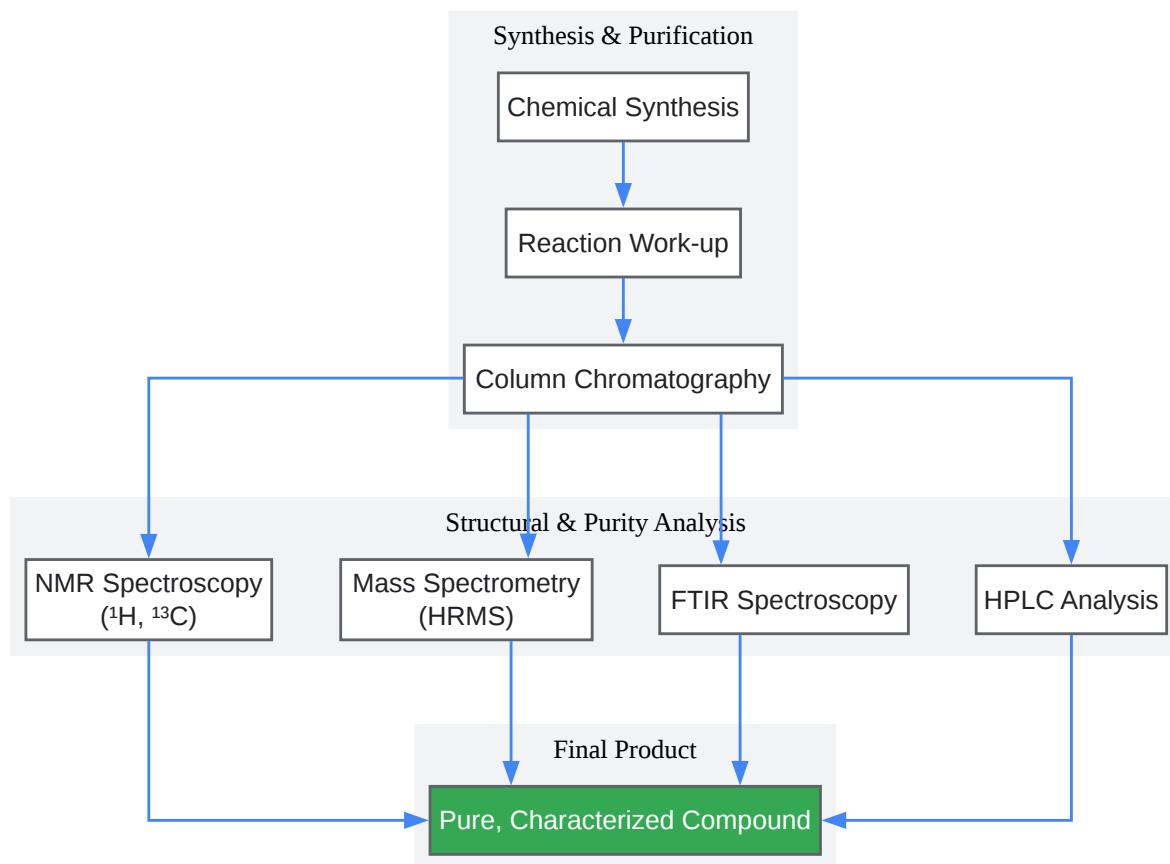

The physical properties of the parent amide, N-Ethyl-N-methylpropionamide, have been documented.^{[1][2][3][4]} These properties, combined with those of a bromo-ethoxy group, allow for the estimation of the final compound's characteristics.

Table 1: Predicted Core Molecular and Physical Properties

Property	N-Ethyl-N-methylpropionamid e (Parent Compound)	Predicted Value for N-Ethyl-N-methylpropionamid e-PEG1-Br	Data Source / Rationale
Molecular Formula	C6H13NO ^{[1][2][4]}	C8H16BrNO2	Calculated
Molecular Weight	115.17 g/mol ^{[1][2]}	238.12 g/mol	Calculated
Physical State	Liquid (at 25°C)	Likely a liquid or low-melting solid	Addition of the polar PEG-Br chain may increase melting point.
Boiling Point	181.9°C at 760 mmHg ^[2]	> 200°C (Predicted to decompose at higher temperatures)	Increased molecular weight and polarity will raise the boiling point.
Density	0.873 g/cm ³ ^[2]	~1.1 - 1.3 g/cm ³	The dense bromine atom will significantly increase the overall density.
Refractive Index	1.423 ^[2]	~1.45 - 1.47	Addition of the PEG-Br moiety will likely increase the refractive index.
Solubility	Soluble in water and organic solvents	Predicted to be soluble in water, polar organic solvents (e.g., ethanol, DMSO, DMF), and moderately soluble in less polar solvents (e.g., dichloromethane).	The hydrophilic PEG chain enhances aqueous solubility.
XLogP3	0.6 ^[1]	~0.8 - 1.2	The bromo-PEG extension is expected to slightly increase lipophilicity.

Molecular Structure and Visualization

The structure of **N-Ethyl-N-methylpropionamide-PEG1-Br** consists of a propionamide core, N-substituted with both an ethyl and a methyl group. The propionyl group is further functionalized at the 2-position with a 2-bromoethoxy group.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Ethyl-N-methylpropionamide | C6H13NO | CID 18387020 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. N-ethyl-N-methylpropanamide | 98278-03-6 [chemnet.com]
- 3. N-Ethyl-N-methylpropanamide [chembk.com]
- 4. N-Ethyl-N-methylpropanamide [webbook.nist.gov]
- To cite this document: BenchChem. [What are the physical properties of N-Ethyl-N-methylpropionamide-PEG1-Br]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11873139#what-are-the-physical-properties-of-n-ethyl-n-methylpropionamide-peg1-br>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com